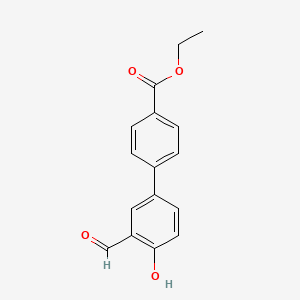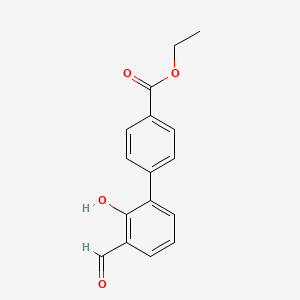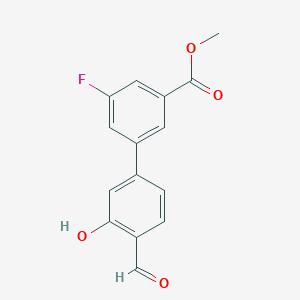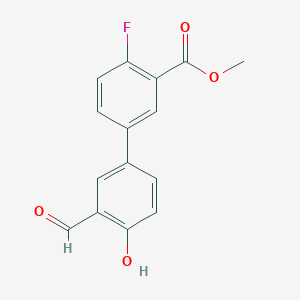
6-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol, 95% (hereafter referred to as 6-FMPF-2-FP) is a phenolic compound with a wide range of applications in scientific research. It is a white to off-white powder that is highly soluble in water and ethanol. 6-FMPF-2-FP is a versatile compound with a variety of uses in synthetic organic chemistry and has been used to synthesize a variety of compounds, including drugs and other biologically active molecules.
Aplicaciones Científicas De Investigación
6-FMPF-2-FP has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of a variety of compounds, including drugs and other biologically active molecules. In addition, 6-FMPF-2-FP has been used as a catalyst in organic reactions, including the synthesis of heterocyclic compounds. It has also been used as a stabilizer in the synthesis of polymers and in the synthesis of dyes and pigments.
Mecanismo De Acción
6-FMPF-2-FP is a versatile reagent that can be used in a variety of synthetic organic reactions. Its mechanism of action is based on its ability to form stable complexes with other molecules, which can then be used to facilitate the desired reaction. For example, 6-FMPF-2-FP can form complexes with electron-rich molecules, such as alcohols, amines, and carboxylic acids, which can then be used to facilitate the desired reaction.
Biochemical and Physiological Effects
6-FMPF-2-FP is a phenolic compound and has been shown to have antioxidant properties. In vitro studies have shown that 6-FMPF-2-FP is able to scavenge free radicals and reduce oxidative stress, which may have beneficial effects on human health. In addition, 6-FMPF-2-FP has been shown to inhibit the growth of certain bacteria and fungi, which may have potential applications in the development of antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 6-FMPF-2-FP in laboratory experiments is its high solubility in water and ethanol, which makes it easy to handle and use in a variety of synthetic reactions. In addition, 6-FMPF-2-FP is a relatively stable compound and can be stored for long periods of time without significant degradation. However, 6-FMPF-2-FP is a relatively expensive compound and can be difficult to obtain in large quantities.
Direcciones Futuras
The potential applications of 6-FMPF-2-FP are far-reaching and are still being explored. In the future, 6-FMPF-2-FP could be used to synthesize a variety of compounds, including drugs and other biologically active molecules. In addition, 6-FMPF-2-FP could be used as a catalyst in organic reactions and as a stabilizer in the synthesis of polymers. Finally, 6-FMPF-2-FP could be further investigated for its potential as an antioxidant and antimicrobial agent.
Métodos De Síntesis
6-FMPF-2-FP can be synthesized by a variety of methods, including the reaction of 4-fluoro-3-methoxycarbonylphenol with 2-formylphenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in aqueous solution at a temperature of 80-100°C for several hours. The product is then isolated by precipitation or filtration and washed with aqueous acid or base, depending on the desired purity.
Propiedades
IUPAC Name |
methyl 2-fluoro-5-(3-formyl-2-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-15(19)12-7-9(5-6-13(12)16)11-4-2-3-10(8-17)14(11)18/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXCZIQTXGULER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=CC(=C2O)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685315 |
Source


|
| Record name | Methyl 4-fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol | |
CAS RN |
1261987-12-5 |
Source


|
| Record name | Methyl 4-fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378731.png)












